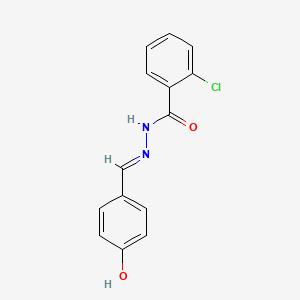

(E)-2-chloro-N'-(4-hydroxybenzylidene)benzohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

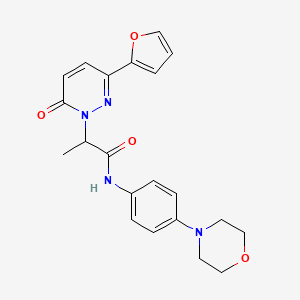

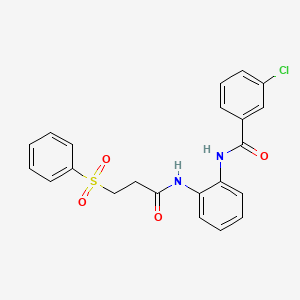

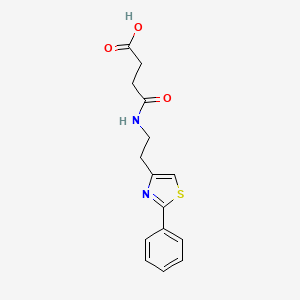

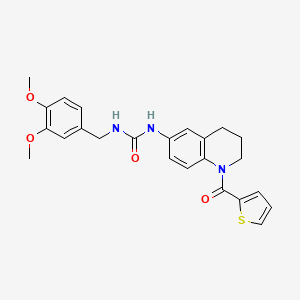

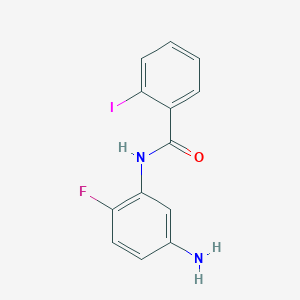

“(E)-2-chloro-N’-(4-hydroxybenzylidene)benzohydrazide”, also known as SCH772984, is a small molecule inhibitor. It is a stable imine containing a C=N bond, where N is bonded to an alkyl or aryl group .

Synthesis Analysis

Schiff bases like “(E)-2-chloro-N’-(4-hydroxybenzylidene)benzohydrazide” are generally synthesized by the condensation of aliphatic or aromatic primary amines with carbonyl compounds . The exact synthesis process for this specific compound is not detailed in the available resources.Molecular Structure Analysis

The molecular structure of “(E)-2-chloro-N’-(4-hydroxybenzylidene)benzohydrazide” has been analyzed using X-ray crystal structure analysis . The location of the double bond between C8—N2 (1.277(3)Å) is as expected for this class of compound, and the geometrical parameters are normal .Scientific Research Applications

- Schiff bases, like our compound, have been investigated for their antioxidant potential. They scavenge free radicals and protect cells from oxidative damage. Researchers explore their use in preventing diseases associated with oxidative stress .

- Some Schiff bases exhibit antidepressant effects. By modulating neurotransmitter levels, they may alleviate symptoms of depression. Further studies could explore the antidepressant activity of our compound .

- The design of novel antimalarial agents is crucial due to drug resistance. Schiff bases have been explored for their antimalarial properties. Our compound’s structure warrants investigation in this context .

- Inflammation plays a role in various diseases. Schiff bases have shown anti-inflammatory effects. Researchers could assess whether our compound has similar properties .

- Glycation contributes to aging and diabetic complications. Schiff bases may inhibit glycation reactions. Investigating our compound’s antiglycating potential could be valuable .

- Schiff bases often exhibit antimicrobial activity against bacteria, fungi, and viruses. Researchers could explore our compound’s efficacy against specific pathogens .

Antioxidant Activity

Antidepressant Properties

Antimalarial Research

Anti-Inflammatory Potential

Antiglycating Activity

Antimicrobial Applications

Mechanism of Action

Target of Action

Similar compounds, such as n’-benzylidene-4-tert-butylbenzohydrazide derivatives, have been identified as potent urease inhibitors . Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia, playing a crucial role in nitrogen metabolism in organisms.

Mode of Action

This could be due to the presence of the hydrazide group, which is known to interact with various biological targets .

Biochemical Pathways

Given its potential role as a urease inhibitor, it could impact the urea cycle, a critical pathway for nitrogen waste disposal in organisms .

Pharmacokinetics

Similar compounds have been found to possess good drug-likeness properties, suggesting potential bioavailability .

Result of Action

Similar compounds have demonstrated inhibitory activities against urease, suggesting potential therapeutic applications in conditions where urease activity is detrimental .

Action Environment

The action of (E)-2-chloro-N’-(4-hydroxybenzylidene)benzohydrazide may be influenced by various environmental factors. For instance, the confined environment has been shown to affect the photochemical properties of related compounds, such as 4-hydroxybenzylidene imidazolinone (HBI), a GFP-related chromophore .

properties

IUPAC Name |

2-chloro-N-[(E)-(4-hydroxyphenyl)methylideneamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O2/c15-13-4-2-1-3-12(13)14(19)17-16-9-10-5-7-11(18)8-6-10/h1-9,18H,(H,17,19)/b16-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOECQIDYJHWNDH-CXUHLZMHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NN=CC2=CC=C(C=C2)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=C(C=C2)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-chloro-N'-(4-hydroxybenzylidene)benzohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2769742.png)